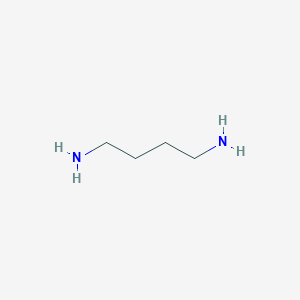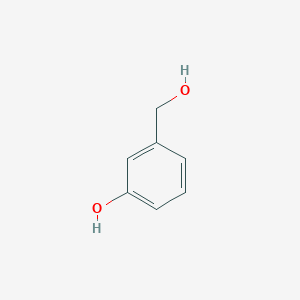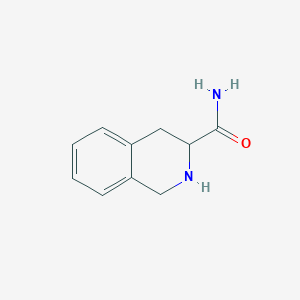
1,2,3,4-四氢异喹啉-3-甲酰胺
描述
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that belongs to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The carboxamide group in 1,2,3,4-tetrahydroisoquinoline-3-carboxamide adds to its chemical versatility, making it a valuable compound in medicinal chemistry research .
科学研究应用
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
Target of Action
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide (THIQ) is a part of the large group of natural products known as isoquinoline alkaloids It’s known that thiq-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that combat infective pathogens and neurodegenerative disorders .
Biochemical Pathways
It’s known that thiq-based compounds can influence various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound is known to be a solid with a molecular weight of 17622 , which may influence its bioavailability.
Result of Action
It’s known that thiq-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It’s known that the compound is a solid , which may suggest its stability under various environmental conditions.
生化分析
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide interacts with various enzymes, proteins, and other biomolecules. It exerts diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is complex and involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide vary with different dosages in animal models
Metabolic Pathways
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an intermediate iminium ion, which then undergoes cyclization to produce the tetrahydroisoquinoline scaffold . Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine is cyclized in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A closely related compound with a carboxylic acid group instead of a carboxamide.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the carboxamide group.
Quinoline derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its ability to inhibit the PD-1/PD-L1 pathway sets it apart from other similar compounds, making it a valuable candidate in cancer immunotherapy research .
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMNKDRNEZZRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112794-29-3 | |
| Record name | 1,2,3,4-Tetrahydro-3-isoquinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112794-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


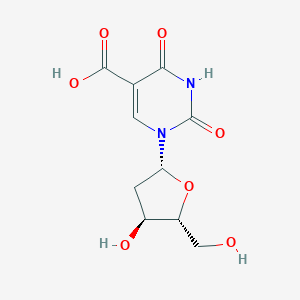
![1,5,7-Triazabicyclo[4.4.0]dec-5-ene](/img/structure/B46657.png)
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
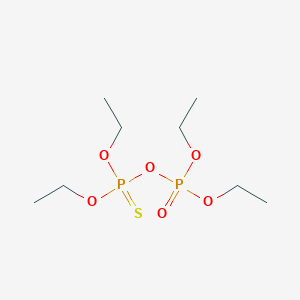
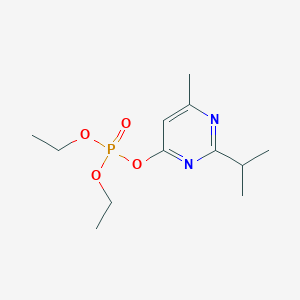
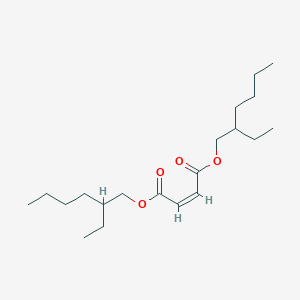
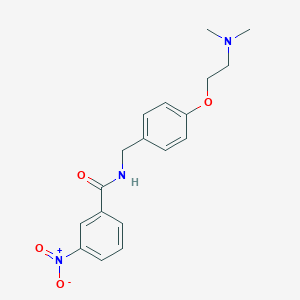
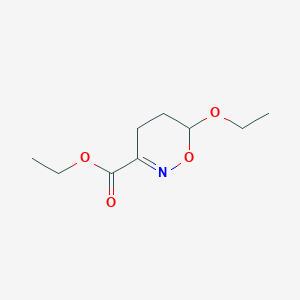
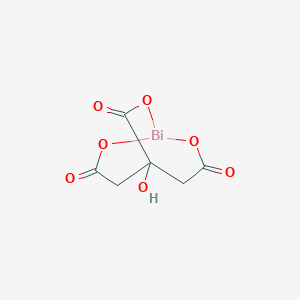
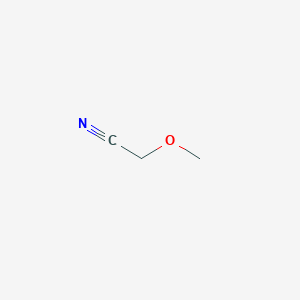
![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)
